Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside
CAS No.: 93253-17-9
Cat. No.: VC0135330
Molecular Formula: C₁₅H₂₇NO₁₁
Molecular Weight: 397.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93253-17-9 |
|---|---|
| Molecular Formula | C₁₅H₂₇NO₁₁ |
| Molecular Weight | 397.37 |
| IUPAC Name | N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
| Standard InChI | InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7+,8-,9-,10-,11-,12+,13-,14+,15+/m1/s1 |
| SMILES | CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O |
Introduction
Chemical Structure and Properties
Structural Features
Methyl 3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside possesses several distinctive structural features that define its chemical identity and biological significance:
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A β-D-galactopyranoside unit with a methyl group at the anomeric carbon (C1)
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A 2-acetamido-2-deoxy-β-D-glucopyranosyl (N-acetylglucosamine) unit
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A β(1→3) glycosidic linkage connecting the C1 position of the glucosamine unit to the C3 position of the galactose unit
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An acetamido (-NHCOCH₃) group at the C2 position of the glucosamine unit
These structural elements create a specific three-dimensional arrangement that is critical for the compound's recognition by enzymes, lectins, and other biological molecules. The β-configuration at both anomeric centers results in a specific spatial orientation that influences the compound's conformational properties and biological interactions.
Physical and Chemical Properties
The physical and chemical properties of Methyl 3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside are essential for understanding its behavior in various research contexts:
Reactivity
The reactivity of Methyl 3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside is primarily determined by the functional groups present in its structure:
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The hydroxyl groups can undergo various transformations including:
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Esterification reactions (acetylation, benzoylation)
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Etherification (methylation, benzylation)
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Oxidation to aldehydes or carboxylic acids
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The acetamido group exhibits limited reactivity under mild conditions but can be hydrolyzed under strong acidic conditions to yield the free amine.
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The glycosidic linkage is susceptible to acid-catalyzed hydrolysis, with the methyl glycoside showing greater stability compared to naturally occurring glycosides.
Synthesis Methods
General Synthetic Approaches
The synthesis of Methyl 3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside typically involves complex multistep processes requiring careful protection-deprotection strategies and stereoselective glycosylation reactions. Based on approaches for related compounds, several methodologies can be outlined:
Glycosylation-Based Synthesis
This approach involves the coupling of suitably protected monosaccharide building blocks through glycosylation reactions. The process typically requires:
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Preparation of a glycosyl donor derived from 2-acetamido-2-deoxy-D-glucose (D-glucosamine)
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Preparation of a suitably protected galactose acceptor with a free hydroxyl group at C3
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Stereoselective glycosylation reaction to form the β(1→3) glycosidic linkage
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Deprotection steps to yield the target compound
Evidence from related syntheses indicates that thioglycosides are often employed as glycosyl donors in these reactions. For instance, phenyl thioglycosides of 2-deoxy-2-phthalimido-D-glucopyranose have been used in similar glycosylation reactions catalyzed by iodonium ion (TfOH-NIS) .
Modification of Preformed Disaccharides
Another approach involves the modification of existing disaccharides to introduce the required functional groups and stereochemistry:
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Starting with a readily available disaccharide precursor
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Selective protection of specific hydroxyl groups
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Introduction of the acetamido group at the appropriate position
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Methylation of the anomeric position
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Removal of protecting groups
Specific Synthetic Routes
Based on the synthesis of related compounds described in the literature, specific synthetic pathways for Methyl 3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside can be proposed:
Route via Protected Intermediates
Research on related compounds suggests that a concise route could involve:
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Conversion of 2-acetamido-2-deoxy-D-glucose to a furanose acetonide derivative
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Expansion to the corresponding pyranose form
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Selective protection and activation for glycosylation
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Coupling with a suitably protected galactose acceptor
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Methylation and deprotection steps
This approach is supported by research showing that "Mesylation of 1 provides an efficient, concise, synthetic route to rare 2-acetamido-2-deoxy-β-d-hexopyranosides (2 and 3) via the corresponding methyl 2-acetamido-2-deoxy-3-O-methanesulfonyl-β-d-glucopyranoside and subsequent inversion of configuration by direct displacement or formation of a 3,4-epoxide."
Selective Protection Strategy
Another approach, inspired by the synthesis of benzyl O-(2-O-methyl-β-D-galactopyranosyl)-(1→3)-2-acetamido-2-deoxy-β-D-glucopyranoside, involves:
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Treatment of a galactosyl-glucosamine precursor with selective protecting groups
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Creation of isopropylidene or silyl ether derivatives to mask specific hydroxyl groups
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Strategic deprotection and functionalization steps
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Final global deprotection
As demonstrated in related research: "Treatment of benzyl O-beta-D-galactopyranosyl-(1----3)-2-acetamido-2-deoxy-4,6-O-isopropylidene-beta-D-glucopyranoside with tert-butylchlorodiphenylsilane afforded the 6'-O-tert-butyldiphenylsilyl ether, which was converted into the 3',4'-O-isopropylidene derivative."
Biological Significance
Structural Relevance to Natural Glycoconjugates
The structural features of Methyl 3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside make it relevant to various natural glycoconjugates. The β(1→3) linkage between N-acetylglucosamine and galactose moieties resembles motifs found in:
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Cell surface glycoproteins involved in cell recognition and adhesion
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Specific glycolipid structures in cell membranes
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Components of the extracellular matrix and connective tissues
Research Applications
Glycobiology Research
Methyl 3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside serves valuable functions in glycobiology research:
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As a model compound for studying the structural and conformational properties of β(1→3)-linked disaccharides
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For investigating the specificity of carbohydrate-binding proteins
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In elucidating the mechanisms of glycosidases and glycosyltransferases
Synthetic Carbohydrate Chemistry
In synthetic carbohydrate chemistry, this compound has applications as:
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A benchmark for developing new glycosylation methodologies
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A building block for the synthesis of more complex oligosaccharides
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A reference standard for analytical method development
Analytical Standards
The compound also serves important functions as an analytical standard:
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For calibrating and validating analytical methods for carbohydrate analysis
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As a reference compound for structural studies using NMR spectroscopy, mass spectrometry, and other techniques
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For developing and optimizing separation methods for complex carbohydrates
Related Compounds and Comparative Analysis
Structural Analogs
Several compounds structurally related to Methyl 3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside have been reported in the literature:
Structure-Activity Relationships
Comparative analysis of these related compounds provides insights into structure-activity relationships:
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